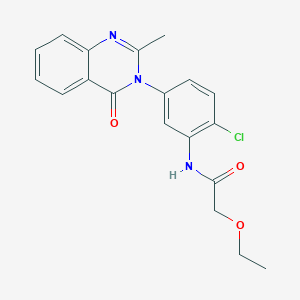

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide

Beschreibung

This compound features a quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) linked to a 2-chloro-5-aminophenyl group, with a 2-ethoxyacetamide side chain. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The ethoxyacetamide moiety enhances solubility and bioavailability, while the chloro substituent may influence target binding affinity.

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLBAJWSIUPQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide is a compound that belongs to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound, featuring a chloro substituent and a quinazolinone moiety, enhances its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 427.88 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O3 |

| Molecular Weight | 427.88 g/mol |

| CAS Number | 899758-47-5 |

| Structural Features | Quinazolinone moiety, chloro group, ethoxyacetamide linkage |

Antimicrobial Activity

Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl derivatives showed that these compounds could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The presence of halogen substituents, like chlorine, enhances lipophilicity, allowing better membrane permeability and resulting in improved antimicrobial efficacy.

Anticancer Properties

Quinazolinone derivatives have also been investigated for their anticancer activities. For instance, N-(substituted phenyl) derivatives have shown promising results against various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells through pathways activated by these compounds . Specific studies have noted that quinazolinones can influence cell cycle regulation and promote caspase activation, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The following points summarize key findings from SAR studies:

- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts biological activity. For example, para-substituted derivatives often exhibit enhanced antimicrobial activity compared to ortho or meta substitutions .

- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cellular membranes more effectively, which is critical for antimicrobial action against both bacterial and fungal pathogens .

- Functional Groups : The presence of functional groups such as halogens (e.g., chlorine) and methoxy groups can enhance the pharmacological profile by improving solubility and bioavailability .

Case Studies

Several studies have highlighted the biological activities of quinazolinone derivatives similar to this compound:

- Antimicrobial Evaluation : A series of chloroacetamides were synthesized and tested against common pathogens. Results indicated strong activity against Gram-positive bacteria with varying effectiveness against Gram-negative strains .

- Anticancer Activity Assessment : In vitro studies demonstrated that certain quinazolinone derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide has shown promising anticancer properties. Studies indicate that derivatives of quinazolinones exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB231) and prostate cancer (PC-3) . The mechanism of action often involves the induction of apoptosis via caspase activation, making these compounds potential candidates for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Caspase activation |

| Compound B | T47-D | 10 | Apoptosis induction |

| Compound C | PC-3 | 20 | Cell cycle arrest |

Antiviral Activity

Research has demonstrated that quinazolinone derivatives possess antiviral properties against viruses such as HIV and HSV. The compound's mechanism may involve inhibition of viral replication through modulation of host cellular pathways . For instance, certain derivatives have been shown to activate immune responses that enhance resistance to viral infections.

Antioxidant Properties

Quinazolinones, including this compound, have been evaluated for their antioxidant activities. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, potentially offering protective effects against various diseases linked to oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been investigated. Compounds have displayed activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .

Case Studies and Research Findings

A variety of studies have documented the applications and biological evaluations of quinazolinone derivatives:

- Anticancer Efficacy : A study demonstrated that a series of 4(3H)-quinazolinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like paclitaxel .

- Antiviral Mechanism : Research on 2-substituted quinazolinones revealed distinct antiviral activities against HIV and HSV, attributed to their ability to modulate immune responses and inhibit viral replication .

- Antioxidant Activity : A comparative study using different antioxidant assays indicated that certain substitutions on the quinazolinone scaffold significantly enhanced antioxidant capabilities, suggesting a structure–activity relationship that could guide future drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives

(a) N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide (C₂₄H₂₀ClN₃O₄)

- Structural Differences : Replaces the ethoxyacetamide group with a 3,5-dimethoxybenzamide.

- Molecular Weight : 449.9 vs. 402.85 (target compound, estimated from analogs).

- Impact : The bulkier benzamide group may reduce solubility but increase hydrophobic interactions in binding pockets .

(b) N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (C₁₆H₁₂ClN₃O₃)

Heterocyclic Acetamide Analogs

(a) N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structural Differences: Replaces quinazolinone with a 1,2,4-triazole ring and adds a sulfanyl group.

- Molecular Weight : 507.59 vs. ~402.84.

(b) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Functional Group Influence

Q & A

Q. What are the key synthetic routes for preparing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the quinazolinone core. A common approach includes:

- Step 1 : Preparation of the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold via cyclization of anthranilic acid derivatives or substitution reactions .

- Step 2 : Introduction of the chloro-phenyl group via nucleophilic aromatic substitution under alkaline or acidic conditions .

- Step 3 : Amide coupling using 2-ethoxyacetyl chloride or chloroacetyl chloride with the aniline intermediate. For example, refluxing in acetone with anhydrous K₂CO₃ (18 hours, 93% yield) .

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, acetone) to enhance reactivity.

- Catalytic triethylamine improves yields in amidation steps .

- Monitor reactions via TLC and recrystallize products from ethanol-DMF mixtures for purity .

Q. What analytical methods are critical for characterizing this compound and verifying its purity?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry (e.g., quinazolinone C=O at ~170 ppm) .

- IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 398.1) .

- X-ray Crystallography : Resolve crystal structure using programs like WinGX to confirm stereochemistry .

- HPLC : Assess purity (>95%) with C18 columns and UV detection .

Q. What biological activities have been reported for quinazolinone-acetamide derivatives, and how are these evaluated experimentally?

- Anticancer Activity : Tested via MTT assays (IC₅₀ values against cancer cell lines) and apoptosis markers (e.g., caspase-3 activation) .

- Anti-inflammatory Effects : Evaluated in carrageenan-induced edema models (38–73.5% inhibition vs. Indomethacin) .

- Antimicrobial Screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Quinazolinone Core Modifications :

- 2-Methyl Substitution : Enhances metabolic stability compared to bulkier groups .

- 4-Oxo Group : Critical for hydrogen bonding with target enzymes (e.g., COX-2 in anti-inflammatory activity) .

- Phenyl-Acetamide Tail :

- Chloro Substituent : Improves lipophilicity and membrane permeability .

- Ethoxy Group : Balances solubility and bioavailability .

Q. Example SAR Table :

| Derivative | R₁ (Quinazolinone) | R₂ (Phenyl) | IC₅₀ (Cancer) | Anti-inflammatory % Inhibition |

|---|---|---|---|---|

| Compound A | 2-Methyl | 2-Cl,5-(Ethoxy) | 8.2 µM | 65% |

| Compound B | 2-Ethyl | 3-F | 12.4 µM | 42% |

Q. What computational and experimental strategies are used to evaluate pharmacokinetics (ADMET) and toxicity?

- In-Silico Tools :

- SwissADME : Predicts logP (2.1), bioavailability (0.55), and BBB permeability .

- PreADMET : Estimates CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) .

- Experimental Toxicity :

- Ames Test : Assess mutagenicity (negative up to 500 µg/mL) .

- Acute Toxicity (Rodents) : LD₅₀ > 1000 mg/kg (oral) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Case Study : Discrepancies in anti-inflammatory efficacy (38% vs. 73.5%) may arise from:

- Structural Variations : Substituent positioning (e.g., 2-methyl vs. 2-ethyl) alters target binding .

- Assay Conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or inflammation models (acute vs. chronic) .

- Mitigation Strategies :

- Standardize assays (e.g., IL-6/IL-1β ELISA for inflammation).

- Validate targets via siRNA knockdown or CRISPR editing .

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Quinazolinone formation | Anthranilic acid + Ac₂O, reflux | 75% | |

| Chlorophenyl introduction | 3-Chloro-4-fluoronitrobenzene, KOH, 80°C | 68% | |

| Amidation | 2-Ethoxyacetyl chloride, K₂CO₃, acetone, reflux | 93% |

Q. Table 2: Biological Activity Comparison

| Study | Activity | Model | Result | Reference |

|---|---|---|---|---|

| Farag et al. (2023) | Anti-inflammatory | Carrageenan-induced edema | 73.5% inhibition | |

| Nikalje et al. (2012) | Antidiabetic | Wistar mice (glucose tolerance) | 40% reduction in blood glucose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.